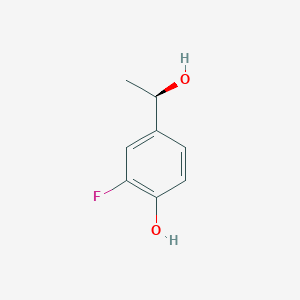
(r)-2-Fluoro-4-(1-hydroxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Fluoro-4-(1-hydroxyethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the second position and a hydroxyethyl group at the fourth position on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, providing very good to excellent yields without the need for chromatographic purification.
Industrial Production Methods
Industrial production of ®-2-Fluoro-4-(1-hydroxyethyl)phenol may involve the use of biocatalysts such as resting cells of Saccharomyces cerevisiae. This approach allows for the enantioselective reduction of prochiral sila-ketones to produce enantiomerically pure compounds . The bioconversion is performed on a large scale in bioreactors, ensuring high production rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Fluoro-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols are easily oxidized to quinones, such as para-benzoquinone, using oxidizing agents like chromic acid.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where electron-withdrawing groups enhance the rate of substitution.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent for phenols.
Nucleophilic Substitution: Reactions typically involve concentrated sodium hydroxide solution at high temperatures (above 350°C).
Major Products Formed
Oxidation: The major product formed is para-benzoquinone.
Nucleophilic Substitution: The products include phenol and diphenyl ether.
Aplicaciones Científicas De Investigación
®-2-Fluoro-4-(1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: It is used in the synthesis of optically active products and as a precursor for various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of ®-2-Fluoro-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. For example, β2-agonists, which share structural similarities with this compound, exert their effects by activating adenylyl cyclase, leading to increased production of cyclic adenosine monophosphate (cAMP). This activation results in the phosphorylation of various proteins, altering their activity and leading to physiological responses such as bronchodilation and uterine relaxation .
Comparación Con Compuestos Similares
Similar Compounds
Phenylephrine Related Compound D: ®-3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol.
Ethyl 3-®-hydroxyhexanoate: A chiral compound used in the synthesis of pharmaceuticals.
Uniqueness
®-2-Fluoro-4-(1-hydroxyethyl)phenol is unique due to the presence of both a fluorine atom and a hydroxyethyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H9FO2 |
|---|---|
Peso molecular |
156.15 g/mol |
Nombre IUPAC |
2-fluoro-4-[(1R)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9FO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m1/s1 |
Clave InChI |
HXGFGGQHVBUIFM-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1)O)F)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


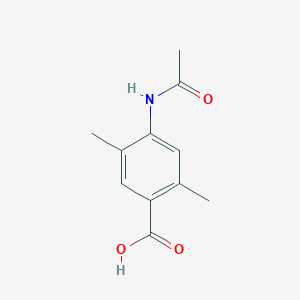
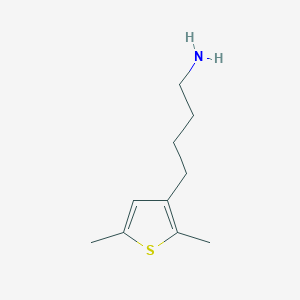

![2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13565953.png)
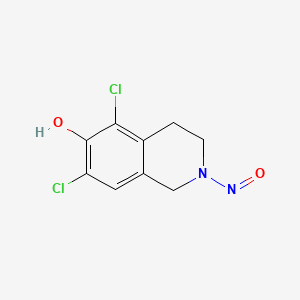
![3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13565968.png)
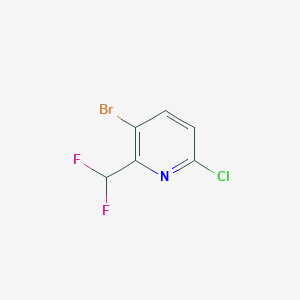
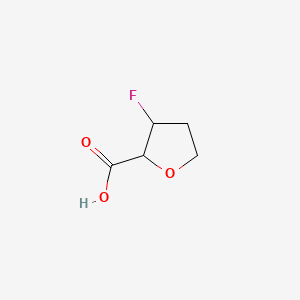
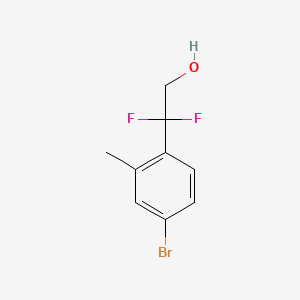
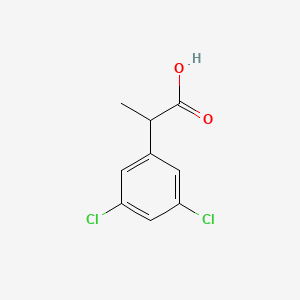
![2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}aceticacid](/img/structure/B13565992.png)
![Tert-butyl3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13565999.png)
![methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B13566015.png)
![2-[(5-Bromopyridin-3-yl)oxy]aceticacidhydrochloride](/img/structure/B13566022.png)
